![molecular formula C5H4N4O B1417698 6H-[1,2,4]Triazolo[1,5-c]pirimidin-5-ona CAS No. 76044-31-0](/img/structure/B1417698.png)

6H-[1,2,4]Triazolo[1,5-c]pirimidin-5-ona

Descripción general

Descripción

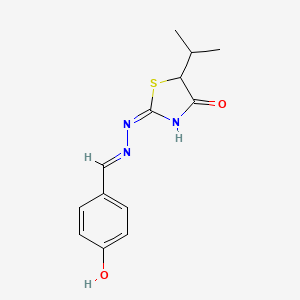

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a heterocyclic compound with the empirical formula C5H4N4O . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been found to have a wide range of pharmacological activities .

Synthesis Analysis

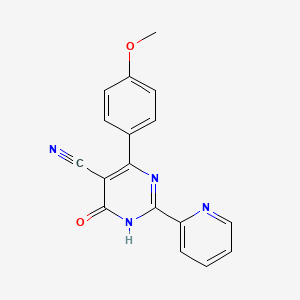

The synthesis of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives has been achieved through various methods. For instance, oxovanadium (V)- [5,10,15,20-tetrakis (pyridinium)-porphyrinato]-tetra (tricyanomethanide) [ (VO)TPP] [ (TCM) 4] was used as a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles .Molecular Structure Analysis

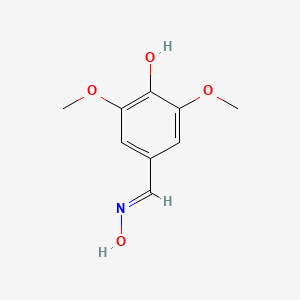

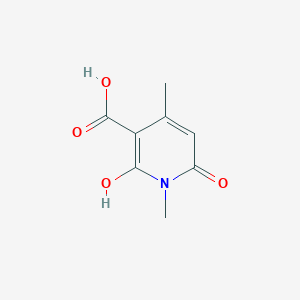

The molecular structure of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one consists of a triazolo[1,5-c]pyrimidin-5-one ring. The SMILES string for this compound is Oc1nccc2ncnn12 .Physical and Chemical Properties Analysis

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a solid compound with a molecular weight of 136.11 .Aplicaciones Científicas De Investigación

Agentes Antivirales

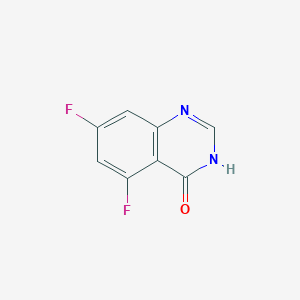

La similitud estructural de la 6H-[1,2,4]Triazolo[1,5-c]pirimidin-5-ona con ciertos compuestos ha llevado a su exploración como un posible agente antiviral. Específicamente, se ha reutilizado para inhibir la interacción de las subunidades PA-PB1 de la ARN polimerasa de la influenza, lo cual es crucial para la replicación del virus .

Objetivos Terapéuticos para Trastornos Metabólicos

Este compuesto se ha identificado como un posible bioisóstero para las purinas y los ácidos carboxílicos, que son significativos en el desarrollo de agentes terapéuticos. Se dirige a las proteínas de unión a ácidos grasos (FABP), en particular FABP4 y FABP5, que son posibles objetivos terapéuticos para trastornos como la dislipidemia, la enfermedad coronaria y la diabetes .

Propiedades Anxiolíticas

Se ha investigado las propiedades ansiolíticas de las [1,2,4]triazolo[1,5-c]pirimidin-5(6H)-onas anuladas. Estos estudios sugieren posibles aplicaciones en el desarrollo de tratamientos para trastornos relacionados con la ansiedad .

Terapia Anticoagulante

Los derivados del compuesto se han explorado por su papel en la terapia anticoagulante. Se han estudiado como inhibidores duales de la trombina y el factor Xa, lo que podría conducir a agentes antitrombóticos efectivos .

Ventajas del Proceso de Síntesis

El proceso de síntesis de la this compound ofrece varias ventajas, como buenos rendimientos, simplicidad operativa, respeto al medio ambiente y tiempos de reacción más cortos. Esto lo convierte en un proceso atractivo para crear triazolopirimidinas estructuralmente diversas .

Compuestos que se dirigen a CDK2

Se han diseñado y sintetizado pequeñas moléculas que presentan el andamiaje this compound como nuevos compuestos que se dirigen a CDK2 (quinasa dependiente de ciclina 2), lo cual es significativo en la regulación del ciclo celular .

MDPI Springer ACS Publications Beilstein Journals RSC Publishing

Direcciones Futuras

The future directions for the research and development of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . The development of new synthesis methods and the study of their reactivity could also be areas of interest .

Mecanismo De Acción

Target of Action

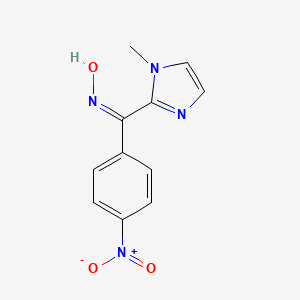

Similar compounds have been found to inhibit enzymes likeCDK2 and PDE1B , which play crucial roles in cell cycle regulation and signal transduction, respectively.

Mode of Action

Related compounds have been shown to inhibit their targets by binding to specific sites, thereby altering the function of the target .

Biochemical Pathways

Inhibition of enzymes like cdk2 and pde1b can affect cell cycle progression and camp-mediated signal transduction, respectively .

Pharmacokinetics

A related compound was identified as an orally bioavailable and brain-penetrating pde1b enzyme inhibitor , suggesting potential bioavailability.

Result of Action

Related compounds have shown cytotoxic activities against various cancer cell lines and memory-enhancing effects in animal models .

Análisis Bioquímico

Biochemical Properties

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is pivotal in cell cycle regulation . The interaction between 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and CDK2 involves the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity. This inhibition can result in the arrest of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound has demonstrated significant cytotoxic activity . It induces apoptosis and cell cycle arrest, primarily at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one influences cell signaling pathways by modulating the activity of proteins involved in apoptosis and cell survival.

Molecular Mechanism

At the molecular level, 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with critical residues . This binding disrupts the enzyme’s ability to phosphorylate its substrates, leading to cell cycle arrest. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is primarily in the cytoplasm and nucleus . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Propiedades

IUPAC Name |

6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPCCIANHKTFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N2C1=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504110 | |

| Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76044-31-0 | |

| Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76044-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)

![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)

![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)